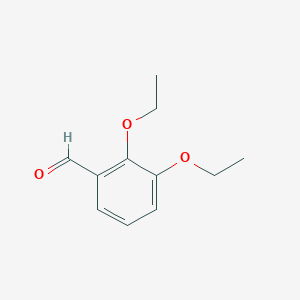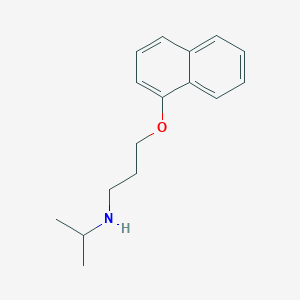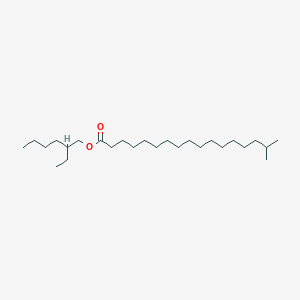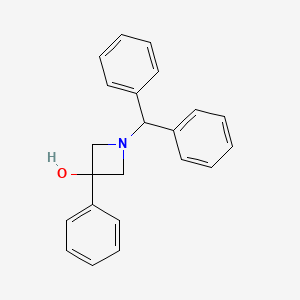![molecular formula C24H24BNO B1600453 (S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole CAS No. 463941-07-3](/img/structure/B1600453.png)
(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole
Overview
Description
(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole is a chiral catalyst widely used in asymmetric synthesis. This compound is particularly known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the production of enantiomerically pure compounds. The compound is a derivative of oxazaborolidine, which is a class of boron-containing heterocycles.
Mechanism of Action
Target of Action
The compound, also known as (S)-(-)-o-Tolyl-CBS-oxazaborolidine solution, is an organoboron catalyst . It is used in organic synthesis, specifically in the reduction of ketones .
Mode of Action
The compound is generated by heating ®-(+)-2-(diphenylhydroxymethyl) pyrrolidine along with trimethylboroxine or methylboronic acid . It acts as a catalyst in the reduction of ketones to alcohols . The compound’s interaction with its targets results in the synthesis of alcohols in high enantiomeric ratio .
Biochemical Pathways
The compound is involved in the reduction of ketones to alcohols . This process is crucial in organic synthesis, as it allows for the production of a wide range of organic compounds. The downstream effects of this pathway include the synthesis of various organic compounds, including commercial drugs such as ezetimibe and aprepitant .
Result of Action
The primary result of the compound’s action is the enantioselective reduction of ketones to alcohols . This process is highly valuable in organic synthesis, allowing for the production of chiral alcohols, which are key building blocks in the synthesis of various organic compounds, including pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-o-Tolyl-CBS-oxazaborolidine typically involves the reaction of o-tolylboronic acid with a chiral amino alcohol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boronic acid. The resulting product is then purified through crystallization or chromatography to obtain the desired chiral catalyst.
Industrial Production Methods: In an industrial setting, the production of (S)-(-)-o-Tolyl-CBS-oxazaborolidine involves large-scale reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: (S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole is primarily used in reduction reactions, particularly in the asymmetric reduction of ketones to secondary alcohols. It can also participate in other types of reactions such as oxidation and substitution, depending on the reaction conditions and the substrates involved.
Common Reagents and Conditions: The compound is often used in conjunction with reducing agents such as borane or sodium borohydride. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to maintain the stability of the catalyst. The temperature and pH of the reaction are carefully controlled to achieve the desired enantioselectivity.
Major Products Formed: The major products formed from reactions involving (S)-(-)-o-Tolyl-CBS-oxazaborolidine are enantiomerically pure secondary alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole has a wide range of applications in scientific research. In chemistry, it is used to synthesize enantiomerically pure compounds, which are essential in the development of new drugs and materials. In biology, the compound is used to study enzyme-catalyzed reactions and to develop new biocatalysts. In medicine, it is used in the synthesis of chiral drugs, which are often more effective and have fewer side effects than their racemic counterparts. In industry, the compound is used in the production of fine chemicals and agrochemicals.
Comparison with Similar Compounds
(S)-(-)-o-Tolyl-CBS-oxazaborolidine is unique in its ability to induce high enantioselectivity in reduction reactions. Similar compounds include other chiral oxazaborolidines and boron-containing catalysts. (S)-(-)-o-Tolyl-CBS-oxazaborolidine is often preferred due to its high efficiency and selectivity. Other similar compounds include ®-(+)-o-Tolyl-CBS-oxazaborolidine and (S)-(-)-1-phenylethylamine-borane complex, which also exhibit chiral catalytic properties but may differ in their reactivity and selectivity.
Properties
IUPAC Name |
(3aS)-1-(2-methylphenyl)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BNO/c1-19-11-8-9-16-22(19)25-26-18-10-17-23(26)24(27-25,20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-9,11-16,23H,10,17-18H2,1H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMKFCAQQGBIPZ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458596 | |
| Record name | (S)-(-)-o-Tolyl-CBS-oxazaborolidine solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463941-07-3 | |
| Record name | (S)-(-)-o-Tolyl-CBS-oxazaborolidine solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1600388.png)


